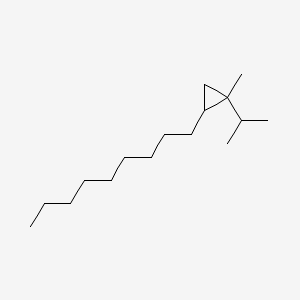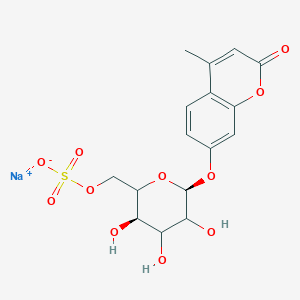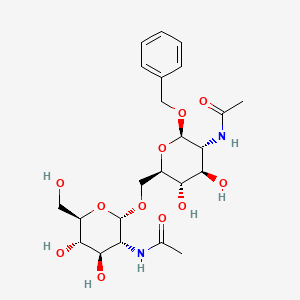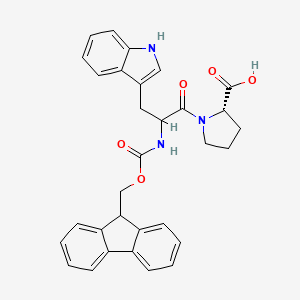
Fmoc-DL-Trp-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-DL-Trp-Pro-OH is a compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of DL-tryptophan (DL-Trp) and proline (Pro). The Fmoc group is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions to occur without interference from the amine group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Trp-Pro-OH typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-DL-Trp-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Fmoc-DL-Trp-Pro-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-DL-Trp-Pro-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of DL-tryptophan, allowing for selective reactions to occur. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the synthesis of longer peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Trp-OH: Similar to Fmoc-DL-Trp-Pro-OH but contains only the L-isomer of tryptophan.
Fmoc-Pro-OH: Contains only proline with the Fmoc protecting group.
Fmoc-Diphenylalanine (Fmoc-FF): Another Fmoc-protected dipeptide used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both DL-tryptophan and proline, providing a versatile building block for the synthesis of diverse peptide sequences. The combination of these amino acids allows for the exploration of different structural and functional properties in peptide-based research .
Propriétés
Formule moléculaire |
C31H29N3O5 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H29N3O5/c35-29(34-15-7-14-28(34)30(36)37)27(16-19-17-32-26-13-6-5-8-20(19)26)33-31(38)39-18-25-23-11-3-1-9-21(23)22-10-2-4-12-24(22)25/h1-6,8-13,17,25,27-28,32H,7,14-16,18H2,(H,33,38)(H,36,37)/t27?,28-/m0/s1 |
Clé InChI |
RWRDEMGNKJZHKQ-CPRJBALCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


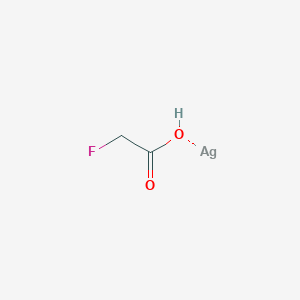
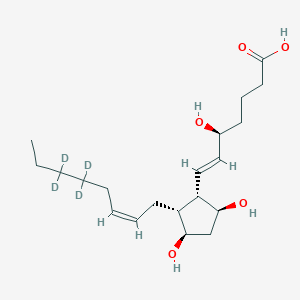
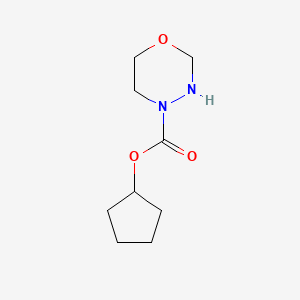
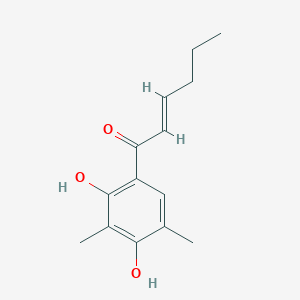

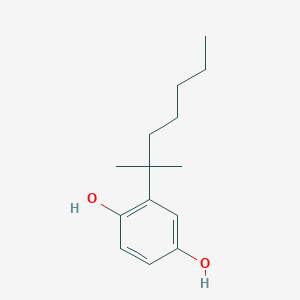
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
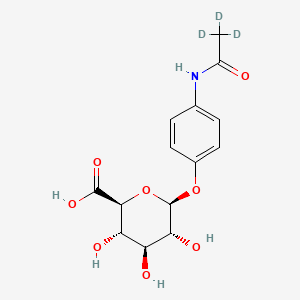
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
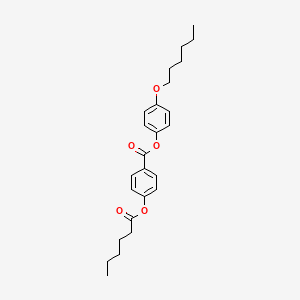
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
